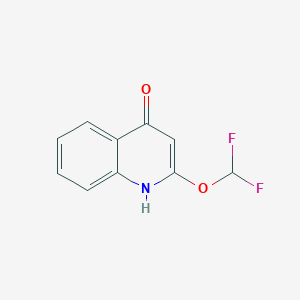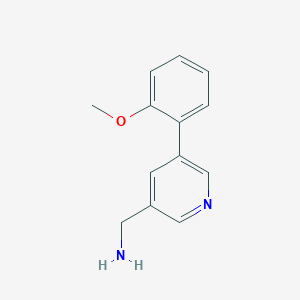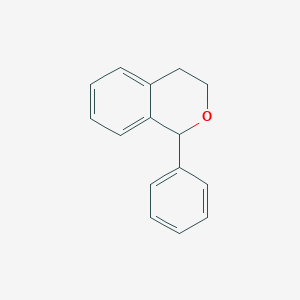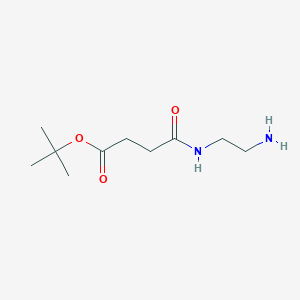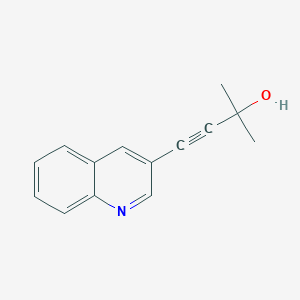
8-(Allyloxy)indolizine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Allyloxy)indolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of an indolizine core with an allyloxy group at the 8th position and a carboxylic acid group at the 7th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Allyloxy)indolizine-7-carboxylic acid can be achieved through several methods:
-
Cyclocondensation Reactions: : One common method involves the cyclocondensation of 2-pyridylacetate with benzophenones in the presence of iodine as a catalyst. This reaction proceeds through the formation of a pyridinium intermediate, followed by aldol condensation .
-
Cycloaddition Reactions: : Another approach is the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes. This method involves the formation of a high-energy mesoionic pyridine-based 1,3-dipole, which undergoes cycloaddition with alkynes to form the indolizine core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes are preferred due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Allyloxy)indolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
8-(Allyloxy)indolizine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Indolizine derivatives, including this compound, are used in the development of organic electronic materials due to their fluorescence properties.
Biological Studies: The compound is used as a probe in biological assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 8-(Allyloxy)indolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine-1-carboxylates: These compounds share a similar indolizine core but differ in the position and type of substituents.
2-Aminoindolizines: These derivatives have an amino group at the 2nd position, offering different reactivity and biological properties.
Uniqueness
8-(Allyloxy)indolizine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group at the 8th position and the carboxylic acid group at the 7th position allows for unique interactions and reactivity compared to other indolizine derivatives .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
8-prop-2-enoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-16-11-9(12(14)15)5-7-13-6-3-4-10(11)13/h2-7H,1,8H2,(H,14,15) |
Clé InChI |
BBDHJCRJTKECGT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=CN2C1=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)


